5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
Description
5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one (CAS: 303104-52-1) is a spirocyclic heterocyclic compound characterized by a fused pyrazolo-oxazine-indole scaffold. Key structural features include:
- Molecular formula: C23H14Br2ClN3O2 (molecular weight: 559.6 g/mol) .
- Spiro architecture: The indolin-2-one moiety is fused with a benzo[e]pyrazolo[1,5-c][1,3]oxazine system, creating a rigid three-dimensional structure .
- Substituents: Bromo (Br) at the 5'-position, chloro (Cl) at the 9-position, and a 4-chlorophenyl group at the 2-position .
Properties
CAS No. |
303095-34-3 |
|---|---|
Molecular Formula |
C23H14BrCl2N3O2 |
Molecular Weight |
515.2 g/mol |
IUPAC Name |
5'-bromo-9-chloro-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C23H14BrCl2N3O2/c24-13-3-7-18-17(9-13)23(22(30)27-18)29-20(16-10-15(26)6-8-21(16)31-23)11-19(28-29)12-1-4-14(25)5-2-12/h1-10,20H,11H2,(H,27,30) |
InChI Key |
REGFMKWLINLGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=C(C=CC(=C6)Br)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the spiro connection: This step involves the formation of the spiro linkage between the benzo[e]pyrazolo[1,5-c][1,3]oxazine and the indolinone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization and Ring-Opening Reactions: The spiro structure can undergo cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine gas, or their respective compounds.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5’-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5’-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves:
Binding to Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathway Modulation: By interacting with these targets, the compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
Replacement with fluorine (CID 4086822) reduces molecular weight and may improve bioavailability . Doubling bromine (e.g., 2-(4-bromophenyl) vs. 2-(4-chlorophenyl)) increases lipophilicity but may reduce solubility .
Spiro vs.
Functional Group Modifications :
- Sulfonamide (Compound 17, ) and piperazinyl-sulfonyl (Compound 9g, ) groups introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., BTK).
- Cyclohexen or cyclopentylidene moieties (CID 4086822, ) add steric bulk, influencing binding pocket interactions.
Biological Activity Trends :
- Antimicrobial activity correlates with triazole/thiazole motifs (e.g., Compound 4, ).
- Kinase inhibition (e.g., BTK) is linked to sulfonyl and rigid heterocyclic systems .
Structural and Functional Implications
Electronic Effects:
Solubility and Bioavailability:
Biological Activity
5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound belongs to a class of spirocyclic compounds that are known for their diverse biological activities. The structure includes a spiro linkage between a benzo[e]pyrazole and an oxazine moiety, which is significant for its pharmacological properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, isatin derivatives, which share structural similarities with the compound , have shown effectiveness against various bacterial strains. A study demonstrated that certain isatin derivatives had superior antimicrobial activity compared to standard antibiotics like amoxicillin against Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| Isatin Derivative 3c | Higher antimicrobial activity than amoxicillin | |
| Isatin Derivative 6a | Effective against Gram-positive bacteria |
Anticancer Properties
Compounds related to the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] structure have been investigated for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. A study on similar compounds reported significant cytotoxic effects against different cancer cell lines .
Anti-inflammatory Effects
There is evidence suggesting that compounds with similar chemical frameworks possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with various biological targets—including enzymes and receptors involved in signaling pathways—plays a crucial role in its pharmacological profile.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antimicrobial Study : A series of isatin derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives showed minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.
- Cytotoxicity Assay : In vitro assays demonstrated that specific derivatives could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
